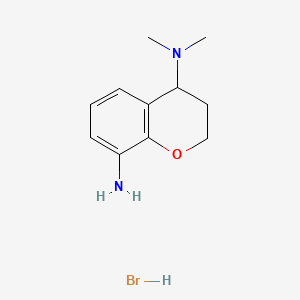
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is an organic compound that features a tert-butyl ester group, a bromo substituent, a fluoro substituent, and a formyl group attached to a phenoxyacetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination: Introduction of the bromo group to the phenol derivative.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Formylation: Introduction of the formyl group using formylating agents.
Esterification: Formation of the tert-butyl ester through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
Reduction: The formyl group can be reduced to an alcohol.
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: Corresponding alcohol.
Oxidation: Corresponding carboxylic acid.
Ester Hydrolysis: Corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: May be used in the synthesis of polymers or other advanced materials.
Biological Studies: Can be used to study the effects of various substituents on biological activity.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo, fluoro, and formyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the formyl group.
Tert-butyl 2-bromoacetate: Lacks the phenoxy and formyl groups.
Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate: Similar but without the formyl group.
Uniqueness
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is unique due to the combination of bromo, fluoro, and formyl groups on the phenoxyacetate backbone. This unique combination can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H14BrFO4 |
|---|---|
Molecular Weight |
333.15 g/mol |
IUPAC Name |
tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate |
InChI |
InChI=1S/C13H14BrFO4/c1-13(2,3)19-11(17)7-18-12-8(6-16)4-9(14)5-10(12)15/h4-6H,7H2,1-3H3 |
InChI Key |
DFVDFQJLZBLFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


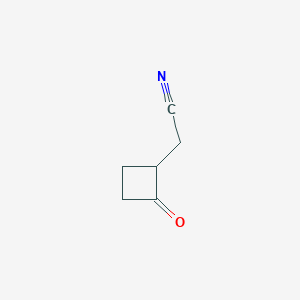
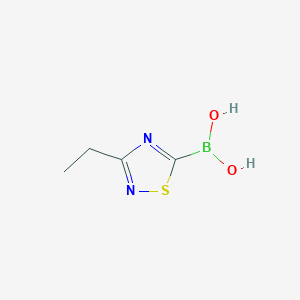
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
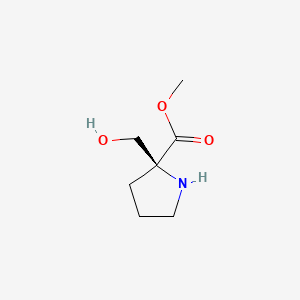
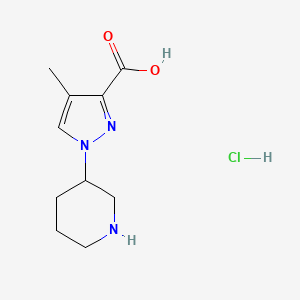
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
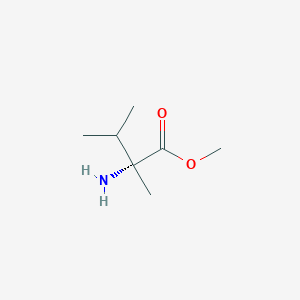
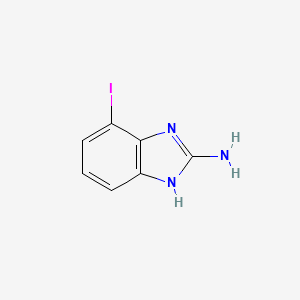
![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)

![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)
